Fmoc-D-Allylglycine

描述

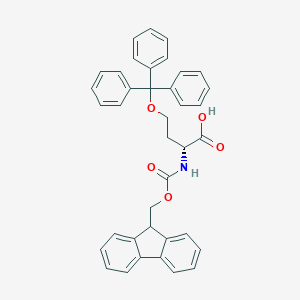

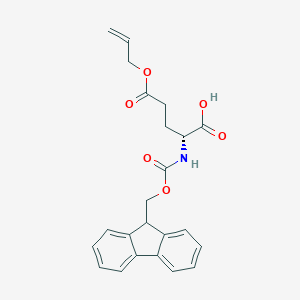

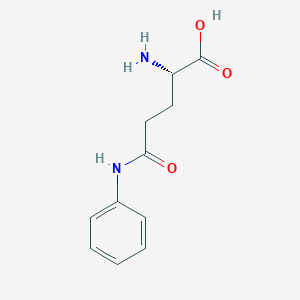

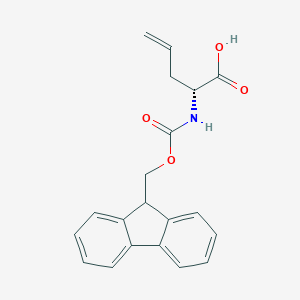

Fmoc-D-Allylglycine is a compound with the molecular formula C20H19NO4 . It is also known by other names such as Fmoc-D-allyl-Gly-OH and ®-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid . The molecular weight of this compound is 337.4 g/mol .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of research in recent years . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Molecular Structure Analysis

The molecular structure of this compound has been studied using computational molecular dynamics simulations alongside experimental analyses . These studies provide insights into the structure of the Fmoc-dipeptide supramolecular assembly .

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it plays a crucial role in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied . The molecular weight of this compound is 337.4 g/mol . Its molecular formula is C20H19NO4 .

科学研究应用

肽合成和修饰:Fmoc-D-烯丙基甘氨酸用于合成肽,例如构建基于碳水化合物的抗肿瘤疫苗(Biswas, Coltart, & Danishefsky, 2002),以及制备含α-氨基甘氨酸的肽(Rene & Badet, 1996)。

药物开发和抗肿瘤应用:其在合成糖基氨基酸和随后应用于开发多价抗肿瘤疫苗方面的作用是显著的(Biswas, Coltart, & Danishefsky, 2002)。

新化合物的制备:Fmoc-D-烯丙基甘氨酸已被用于制备各种新化合物,包括用于制备功能材料的Fmoc修饰氨基酸和肽(Tao, Levin, Adler-Abramovich, & Gazit, 2016)。

固相肽合成(SPPS):它用于SPPS合成具有特定性质的肽,如增加稳定性和生物活性(Brieke & Cryle, 2014)。

生物医学研究:在生物医学应用中,基于Fmoc-D-烯丙基甘氨酸的肽已被评估其生物相容性,例如在眼科药物传递系统中开发肽水凝胶(Liang et al., 2010)。

化学研究:其在化学研究中的用途包括合成2-氨基-8-氧代癸酸,这是天然组蛋白去乙酰化酶抑制剂的组成部分(Rodriquez et al., 2006),以及开发复杂氨基酸的新合成策略(Polyak & Krauss, 2022)。

安全和危害

When handling Fmoc-D-Allylglycine, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

作用机制

Target of Action

Fmoc-D-Allylglycine is primarily used as a building block in the synthesis of protected enantiomerically pure 2-deoxystreptamine and carba analogs of disulfide-bridged peptides . The primary targets of this compound are the amino groups in peptide chains .

Mode of Action

The 9-fluorenylmethoxycarbonyl (Fmoc) group in this compound is a base-labile protecting group used in organic synthesis . It protects the amino groups during peptide synthesis, preventing them from engaging in undesired side reactions with electrophiles . The Fmoc group can be removed under mildly basic conditions such as with piperidine, diethylamine, or morpholine .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . Its development and integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base . The removal of the Fmoc group using H2/Pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .

Result of Action

The result of the action of this compound is the synthesis of peptides with protected amino groups. This protection allows for the synthesis of complex peptides without the risk of side reactions . After the removal of the Fmoc group, the resulting free amine can engage in further reactions to build the desired peptide chain .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The Fmoc group is removed under mildly basic conditions . Additionally, the reaction conditions for the removal of the Fmoc group can be optimized using acidic hydrogenolysis .

生化分析

Biochemical Properties

Fmoc-D-Allylglycine plays a significant role in biochemical reactions. It is often used as a building block in the synthesis of peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal .

Cellular Effects

For instance, Fmoc-phenylalanine has demonstrated antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms .

Molecular Mechanism

The molecular mechanism of this compound largely involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during synthesis, and can be removed by base to reveal the amine group . This allows for controlled reactions during peptide synthesis.

Temporal Effects in Laboratory Settings

This compound exhibits high thermal stability, even at low minimum hydrogelation concentration . This stability is crucial for its use in peptide synthesis and other biochemical applications.

Metabolic Pathways

It is known that the Fmoc group can be removed by base, which is a common step in many metabolic pathways .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBLQCANYSFEBN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427396 | |

| Record name | Fmoc-D-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170642-28-1 | |

| Record name | Fmoc-D-Allylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)